3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
CAS No.: 392255-68-4
Cat. No.: VC4770085
Molecular Formula: C24H27N3O4S
Molecular Weight: 453.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392255-68-4 |
|---|---|
| Molecular Formula | C24H27N3O4S |
| Molecular Weight | 453.56 |
| IUPAC Name | 3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C24H27N3O4S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)24(28)25-23-18-14-32-15-19(18)26-27(23)17-10-8-7-9-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,25,28) |
| Standard InChI Key | HWGMDNPMPZAIFB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Introduction
3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound belonging to the class of thienopyrazole derivatives. Its molecular formula is C24H27N3O4S, and it has a molecular weight of 453.56 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Synthesis Steps:
-
Preparation of Thieno[3,4-c]pyrazole Moiety: This involves constructing the thienopyrazole ring through a series of reactions.
-
Coupling with Triethoxybenzamide: The thienopyrazole moiety is then coupled with a triethoxybenzamide derivative under specific conditions.
-
Purification and Characterization: The final product is purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activities and Potential Applications
Thienopyrazole derivatives, including 3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide, are known for their diverse biological activities. These compounds can modulate pathways involved in cell signaling and metabolism, suggesting potential applications in medicinal chemistry.
Potential Therapeutic Targets:
-
Enzymes: Interaction with specific enzymes could lead to therapeutic effects.
-
Receptors: Binding to receptors may influence various biological pathways.
Future Research Directions:
-
In Vitro Studies: Investigate interactions with biological targets in cell cultures.
-
In Vivo Studies: Conduct animal studies to assess efficacy and safety.
-
Clinical Trials: If promising results are obtained, proceed with human clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume